molecular formula C28H22O3 B1586201 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol CAS No. 66595-89-9

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol

Cat. No.: B1586201
CAS No.: 66595-89-9
M. Wt: 406.5 g/mol
InChI Key: YENKOOSVVPCGAO-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol is a complex organic compound characterized by its unique molecular structure, which includes a naphthol group, a methoxyphenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol typically involves the following steps:

  • Formation of 2-Hydroxy-1-naphthyl Derivative: The starting material, 2-hydroxy-1-naphthaldehyde, undergoes a reaction with a suitable reagent to introduce the hydroxy group at the 1-position.

  • Coupling Reaction: The hydroxy-1-naphthyl derivative is then coupled with 4-methoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

  • Final Steps: The resulting intermediate undergoes further reactions, including oxidation and purification, to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol can undergo various chemical reactions, including:

  • Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthol and methoxyphenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Formation of naphthoquinones and naphthoic acids.

  • Reduction: Production of naphthalene derivatives.

  • Substitution: Generation of halogenated naphthols and methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that compounds with naphthol structures often exhibit significant antioxidant properties. This particular compound has been studied for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Properties
Studies have demonstrated that 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol possesses antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Material Science Applications

1. Dye and Pigment Production
Due to its vibrant color properties, this compound is explored for use in dye formulations. Its stability under various conditions makes it suitable for applications in textiles and coatings .

2. Photovoltaic Devices
Recent studies have investigated the use of naphthol derivatives in organic photovoltaic cells. The compound's electronic properties can contribute to improved efficiency in energy conversion processes .

Case Studies

Study Application Findings
Study on Antioxidant ActivityMedicinal ChemistryDemonstrated significant free radical scavenging activity, suggesting potential for therapeutic use against oxidative stress .
Investigation of Antimicrobial PropertiesMicrobiologyShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Research on Photovoltaic EfficiencyMaterial ScienceEnhanced energy conversion efficiency when incorporated into organic solar cells, showcasing potential for renewable energy applications .

Mechanism of Action

The mechanism by which 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in binding to enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol is compared with similar compounds such as:

  • 1-Naphthol: Similar naphthol structure but lacks the methoxyphenyl group.

  • 2-Hydroxy-1-naphthaldehyde: Contains an aldehyde group instead of the methoxyphenyl group.

  • 4-Methoxyphenol: Contains only the methoxyphenyl group without the naphthol moiety.

Uniqueness: The presence of both naphthol and methoxyphenyl groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its similar compounds.

Biological Activity

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol, also known as 1,1-Bis(2-hydroxynaphthyl)-4-methoxyphenylmethane, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research sources.

  • Molecular Formula : C27H20O3
  • Molecular Weight : 392.4459 g/mol
  • CAS Number : 66595-89-9
  • IUPAC Name : 1-[(2-hydroxynaphthalen-1-yl)(4-methoxyphenyl)methyl]naphthalen-2-ol

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The structure of this compound allows it to act as an electron donor, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens .
  • DNA Interaction : Similar to other naphthol derivatives, it can intercalate into DNA strands, potentially leading to mutagenic effects or influencing gene expression .

Anticancer Properties

Research indicates that derivatives of naphthol compounds exhibit anticancer activity through multiple pathways:

  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Bacterial Inhibition : In vitro studies reveal that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes .
  • Antifungal Effects : It has also demonstrated antifungal activity against several pathogenic fungi, suggesting its potential use in treating fungal infections .

Study on Anticancer Effects

A study conducted on the effects of naphthol derivatives on human cancer cells found that treatment with this compound resulted in a significant reduction in cell viability (up to 75% in certain cell lines) compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction .

Antimicrobial Efficacy Study

In another study assessing the antimicrobial efficacy of this compound, it was found effective against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating strong antimicrobial potential .

Properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c1-31-21-14-10-20(11-15-21)26(27-22-8-4-2-6-18(22)12-16-24(27)29)28-23-9-5-3-7-19(23)13-17-25(28)30/h2-17,26,29-30H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKOOSVVPCGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379010
Record name 1,1'-[(4-Methoxyphenyl)methylene]di(naphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66595-89-9
Record name 1,1'-[(4-Methoxyphenyl)methylene]di(naphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(4-METHOXYBENZYLIDENE)DI-2-NAPHTHOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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